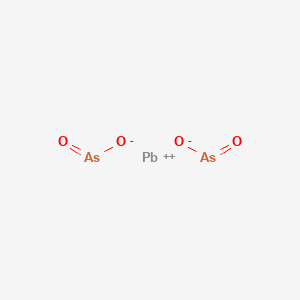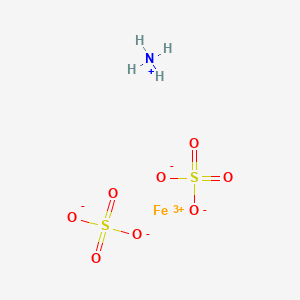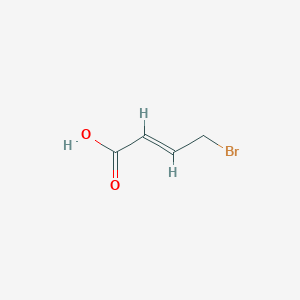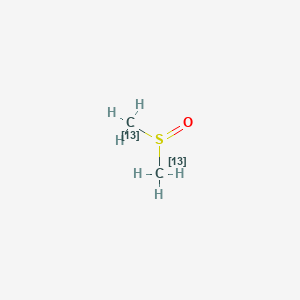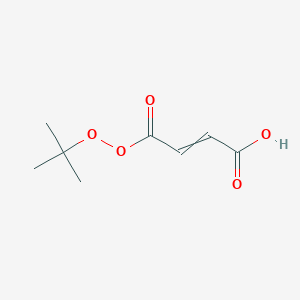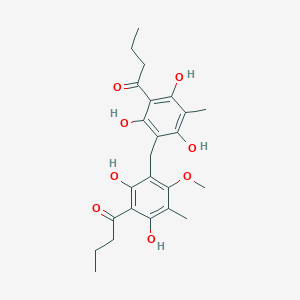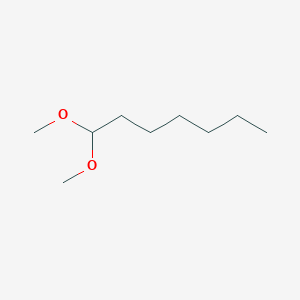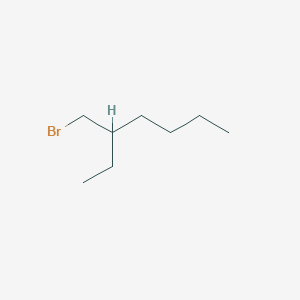
2-Ethylhexyl bromide
Vue d'ensemble
Description
2-Ethylhexyl bromide is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their chemistry can provide insights into the properties and reactions that 2-ethylhexyl bromide might undergo. For instance, the synthesis of various brominated compounds is a common theme in the papers, indicating that bromine-containing compounds are of significant interest in organic chemistry due to their reactivity and potential applications .
Synthesis Analysis
The synthesis of brominated organic compounds can involve several methods, including direct bromination, as seen in the synthesis of ethyl 2-(4-bromomethylphenyl)propionate . This process typically involves the addition of bromine to an organic substrate in the presence of a catalyst or initiator. The conditions for such reactions are carefully optimized to achieve high yields and selectivity. Although 2-ethylhexyl bromide is not specifically mentioned, the principles of bromination are likely to be similar.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as demonstrated by the study of 1,2-di(3-hydroxypyridinium)-ethylene dibromide, which was characterized using X-ray diffraction and theoretical calculations . The presence of bromine atoms often influences the molecular geometry and can participate in various intermolecular interactions, such as hydrogen bonding. These structural details are crucial for understanding the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Brominated compounds are known to participate in a variety of chemical reactions. For example, ethyl 2-bromo-3-allyloxypropanoate undergoes electroreductive radical cyclization, a reaction catalyzed by a nickel complex . This highlights the role of bromine as a good leaving group in radical reactions, which is a property that 2-ethylhexyl bromide might also exhibit.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by the presence of the bromine atom. For instance, the corrosion inhibition study of a novel brominated surfactant shows that such compounds can interact with metal surfaces and provide protection against corrosion . The electronic structure of ethidium bromide has been studied to understand its fluorescence and intercalation properties . These studies suggest that 2-ethylhexyl bromide could also have unique physical and chemical properties that could be exploited in various applications.
Applications De Recherche Scientifique
Application 1: Synthesis of Methoxy-4-(2-ethylhexyloxy)benzene
- Summary of the Application: 2-Ethylhexyl bromide is used in the synthesis of methoxy-4-(2-ethylhexyloxy)benzene . This compound is a key intermediate in the production of certain types of organic light emitting devices.
- Methods of Application: While the exact procedures can vary, the general process involves reacting 2-Ethylhexyl bromide with other reagents under controlled conditions to produce methoxy-4-(2-ethylhexyloxy)benzene .
- Results or Outcomes: The successful synthesis of methoxy-4-(2-ethylhexyloxy)benzene provides a crucial component for the manufacture of organic light emitting devices .
Application 2: Synthesis of 1-Bromo-4-(2’-ethylhexyloxy)benzene
- Summary of the Application: 2-Ethylhexyl bromide is also used in the synthesis of 1-bromo-4-(2’-ethylhexyloxy)benzene . This compound is another important intermediate in the production of organic light emitting devices.
- Methods of Application: The synthesis process typically involves the reaction of 2-Ethylhexyl bromide with other reagents under specific conditions to yield 1-bromo-4-(2’-ethylhexyloxy)benzene .
- Results or Outcomes: The successful production of 1-bromo-4-(2’-ethylhexyloxy)benzene contributes to the development of various organic light emitting devices .
Application 3: Synthesis of 3,6-Diaryl Substituted 9-Alkylcarbazoles
- Summary of the Application: 2-Ethylhexyl bromide is used in the synthesis of 3,6-diaryl substituted 9-alkylcarbazoles . These compounds are used as hole transporting materials for various organic light emitting devices.
- Methods of Application: The synthesis process typically involves the reaction of 2-Ethylhexyl bromide with other reagents under specific conditions to yield 3,6-diaryl substituted 9-alkylcarbazoles .
- Results or Outcomes: The successful production of 3,6-diaryl substituted 9-alkylcarbazoles contributes to the development of various organic light emitting devices .
Application 4: Synthesis of Photovoltaic Conjugated Polymer
- Summary of the Application: 2-Ethylhexyl bromide is used in the synthesis of photovoltaic conjugated polymers . These polymers are used in the production of solar cells.
- Methods of Application: The synthesis process typically involves the reaction of 2-Ethylhexyl bromide with other reagents under specific conditions to yield the photovoltaic conjugated polymer .
- Results or Outcomes: The successful production of photovoltaic conjugated polymers contributes to the development of efficient solar cells .
Safety And Hazards
Propriétés
IUPAC Name |
3-(bromomethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIYPLSXWYKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885074 | |
| Record name | Heptane, 3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Ethylhexyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Ethylhexyl bromide | |
CAS RN |
18908-66-2 | |
| Record name | 2-Ethylhexyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18908-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)heptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 3-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(BROMOMETHYL)HEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N280JW4C4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

